1-(Phenylethynyl)pyrene

Fluorescence Spectroscopy Nucleic Acid Labeling Bioconjugation

Standard pyrene probes suffer from short-wavelength emission (382 nm) and long excited-state lifetimes, causing background quenching in complex biological samples. 1-(Phenylethynyl)pyrene (1-PEPy) solves these limitations with a 35 nm red-shifted monomer emission at 417 nm and a short excited-state lifetime (<2.5 ns), minimizing quenching and enabling ratiometric SNP detection. Key advantages: 1.94× higher quantum yield (ΦF=0.62) than pyrene for enhanced sensitivity; distinct excimer band at 500-510 nm supports multiplexed, cross-talk-free detection. LNA conjugation significantly improves hybridization affinity and thermal stability. Sourced from BenchChem with ≥95% purity and flexible packaging options.

Molecular Formula C24H14
Molecular Weight 302.4 g/mol
CAS No. 23975-18-0
Cat. No. B15479324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylethynyl)pyrene
CAS23975-18-0
Molecular FormulaC24H14
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
InChIInChI=1S/C24H14/c1-2-5-17(6-3-1)9-10-18-11-12-21-14-13-19-7-4-8-20-15-16-22(18)24(21)23(19)20/h1-8,11-16H
InChIKeyYRTLXHUVJXZUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylethynyl)pyrene Fluorophore


1-(Phenylethynyl)pyrene (1-PEPy) is a pyrene-based fluorescent dye featuring a phenylethynyl substituent at the 1-position, synthesized via palladium-catalyzed Sonogashira cross-coupling [1]. This functionalization extends the π-conjugated system, conferring distinct photophysical properties relative to unsubstituted pyrene. The compound serves as a refined excimer-forming alternative to pyrene in nucleic acid labeling, optoelectronics, and fluorescence-based sensing [2]. Its spectral advantages—including red-shifted emission and enhanced quantum yield—position it as a strategic procurement choice for assays requiring high-sensitivity detection or wavelength discrimination [3].

1-(Phenylethynyl)pyrene vs. Unsubstituted Pyrene


Unsubstituted pyrene exhibits a short-wavelength monomer emission (λmax ≈ 382 nm) and moderate fluorescence quantum yield (ΦF ≈ 0.32 in ethanol) . While pyrene excimer fluorescence is useful for proximity sensing, its long excited-state lifetime (up to hundreds of ns) renders it susceptible to quenching and limits its utility in time-sensitive detection formats [1]. Substituting pyrene with alternative aromatic fluorophores (e.g., anthracene, perylene) alters the emission profile and excimer-forming behavior, but fails to preserve the pyrene core's established nucleic acid intercalation and stacking capabilities [2]. The 1-(phenylethynyl)pyrene derivative maintains pyrene's fundamental excimer-forming character while providing a distinct, red-shifted spectral window that enables multiplexed detection with minimal cross-talk [3].

1-(Phenylethynyl)pyrene Performance Data


Quantum Yield Enhancement vs. Pyrene

1-(Phenylethynyl)pyrene exhibits a fluorescence quantum yield (ΦF) of 0.62 in ethanol, representing a 1.94-fold increase relative to unsubstituted pyrene (ΦF = 0.32) . This enhancement is attributed to extended π-conjugation through the ethynyl bridge, which reduces non-radiative decay pathways [1].

Fluorescence Spectroscopy Nucleic Acid Labeling Bioconjugation

Monomer Emission Red-Shift

The monomer emission maximum (λem) of 1-(phenylethynyl)pyrene is recorded at 417 nm in ethanol, representing a 35 nm bathochromic shift compared to pyrene's λem of 382 nm . This red-shift arises from the extended π-conjugation introduced by the phenylethynyl moiety [1].

Photophysics Fluorescence Microscopy Multiplex Assays

Excimer Emission Spectral Window

When two 1-(phenylethynyl)pyrene molecules are brought into proximity (≤3.4 Å), they form an excimer with a characteristic broad emission band centered at approximately 476 nm . The excimer emission maximum in nucleic acid labeling contexts is reported in the range of 500–510 nm [1]. This excimer band is well separated from the monomer emission at 417 nm, enabling ratiometric detection of molecular proximity events [2].

Excimer Fluorescence DNA Probes Proximity Sensing

Excited-State Lifetime Reduction

1-(Phenylethynyl)pyrene exhibits a monomer excited-state lifetime of <2.5 ns, dramatically shorter than the hundreds of nanoseconds characteristic of unsubstituted pyrene [1]. Despite this short lifetime, 1-PEPy retains robust excimer-forming capability when preorganized in DNA's major groove, a property attributed to ground-state spatial preorganization rather than long-lived excited-state diffusion .

Time-Resolved Fluorescence DNA Sensing Photophysics

Positional Isomer Differentiation

The position of phenylethynyl substitution on the pyrene core critically influences photophysical behavior. Studies comparing 1-, 2-, and 4-phenylethynylpyrene derivatives attached to 2'-arabino-uridine revealed that the 1-isomer (1-PEPy) demonstrates optimal excimer formation in DNA duplex contexts, whereas 2- and 4-isomers exhibit altered spectral properties and reduced excimer efficiency [1]. The 1-substitution pattern preserves the planar geometry necessary for effective π-stacking interactions with nucleobases .

Structure-Property Relationship DNA Labeling Regioisomerism

1-(Phenylethynyl)pyrene Validated Applications


SNP Detection with Excimer Probes

The 35 nm red-shifted monomer emission (417 nm vs. pyrene's 382 nm) combined with a distinct excimer band at 500–510 nm enables ratiometric fluorescence detection of specific SNPs [1]. This approach has been validated for detecting clarithromycin resistance-associated mutations (2144A/G, 2143A/G, and 2143A/C) in Helicobacter pylori 23S rRNA [2]. The short excited-state lifetime (<2.5 ns) minimizes background quenching, improving signal fidelity in complex biological samples.

High-Sensitivity LNA Probe Labeling

Conjugation of 1-(phenylethynyl)pyrene to LNA monomers yields probes with significantly enhanced hybridization affinity and thermal stability compared to unmodified DNA probes [1]. The 1.94-fold higher quantum yield (ΦF = 0.62) relative to pyrene improves detection sensitivity, while the 35 nm red-shifted emission reduces interference from autofluorescence or co-labeled dyes [2].

FRET Donor-Acceptor Pairing

1-(Phenylethynyl)pyrene functions as an effective energy donor when paired with 9,10-bis(phenylethynyl)anthracene (BPEA) as the acceptor [1]. The spectral overlap between PEPy emission (417 nm monomer) and BPEA absorption supports efficient FRET, enabling distance-dependent structural studies of nucleic acid conformations and protein-DNA interactions.

Optoelectronic Material Development

As a neutral reference molecule for structure-property relationship studies, 1-(phenylethynyl)pyrene provides a well-characterized baseline for tuning pyrene electronic properties via donor/acceptor substitution [1]. Its extended π-conjugation and defined electrochemical band gap make it a benchmark compound for designing organic light-emitting diode (OLED) materials and evaluating substituent effects on HOMO-LUMO energy levels [2].

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